molecular formula C16H13N5O5 B6181031 1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2580181-06-0

1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B6181031
CAS No.: 2580181-06-0
M. Wt: 355.30 g/mol
InChI Key: NEYNYGFDZCZDNP-UHFFFAOYSA-N
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Description

The compound 1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic molecule featuring three distinct structural motifs:

Dioxopiperidin-isoindole core: A 2,3-dihydro-1H-isoindole fused with a 2,6-dioxopiperidine ring, which is a common scaffold in proteolysis-targeting chimeras (PROTACs) and cereblon-binding agents .

1,2,3-Triazole ring: A five-membered aromatic ring with three nitrogen atoms, often utilized in click chemistry and medicinal chemistry for its bioisosteric properties and hydrogen-bonding capabilities .

Carboxylic acid group: Enhances solubility and provides a site for further functionalization or interaction with biological targets.

Properties

CAS No.

2580181-06-0

Molecular Formula

C16H13N5O5

Molecular Weight

355.30 g/mol

IUPAC Name

1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]triazole-4-carboxylic acid

InChI

InChI=1S/C16H13N5O5/c22-13-4-3-12(14(23)17-13)20-6-8-5-9(1-2-10(8)15(20)24)21-7-11(16(25)26)18-19-21/h1-2,5,7,12H,3-4,6H2,(H,25,26)(H,17,22,23)

InChI Key

NEYNYGFDZCZDNP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N4C=C(N=N4)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Cyclization of Carboxyl Precursors

The 2,6-dioxopiperidine ring is formed via intramolecular cyclization under acidic or basic conditions. As described in, ester or carboxyl groups serve as nucleophilic acceptors. For example, ethyl 3-(2-carboxybenzamido)propanoate undergoes cyclization with thionyl chloride to yield the dioxopiperidine framework.

Reaction Conditions :

  • Activating agents : Thionyl chloride (2 eq), DMF (catalytic), 0°C to room temperature.

  • Yield : 68–75% after recrystallization.

Functionalization at the Isoindol-5-yl Position

Introduction of an azide or alkyne group at the 5-position of the isoindole enables subsequent triazole formation. Patent details bromination followed by SN2 displacement with sodium azide:

Isoindole-Br+NaN3DMF, 80°CIsoindole-N3(Yield: 82%)[4]\text{Isoindole-Br} + \text{NaN}3 \xrightarrow{\text{DMF, 80°C}} \text{Isoindole-N}3 \quad (\text{Yield: 82\%})

Regioselective Triazole Formation via CuAAC

Azide-Alkyne Cycloaddition

The 1,2,3-triazole ring is constructed using Cu(I)-catalyzed cycloaddition between the isoindol-5-yl azide and a propiolic acid derivative. Source demonstrates this with 2-aminophenyl azide and propiolic acid:

Ar-N3+HC≡C-COOHCuSO4,Na ascorbateTriazole-4-COOH(Yield: 78%)[3]\text{Ar-N}3 + \text{HC≡C-COOH} \xrightarrow{\text{CuSO}4, \text{Na ascorbate}} \text{Triazole-4-COOH} \quad (\text{Yield: 78\%})

Optimized Conditions :

  • Catalyst : CuSO₄·5H₂O (5 mol%), sodium ascorbate (20 mol%).

  • Solvent : Ethanol/water (1:1), room temperature, 12 hours.

Regiochemical Control

The reaction exclusively forms 1,4-disubstituted triazoles due to copper’s templating effect. This selectivity is critical for maintaining the correct substitution pattern in the target molecule.

Carboxylation and Final Functionalization

C-H Carboxylation of Triazole Intermediates

A metal-free C-H carboxylation protocol from enables direct introduction of the carboxylic acid group. Silyl triflates mediate deprotonation and CO₂ insertion:

Triazole-H+CO2Me3SiOTfTriazole-COOH(Yield: 65%)[1]\text{Triazole-H} + \text{CO}2 \xrightarrow{\text{Me}3\text{SiOTf}} \text{Triazole-COOH} \quad (\text{Yield: 65\%})

Key Advantages :

  • Avoids prefunctionalized substrates.

  • Compatible with sensitive heterocycles.

Low-Pressure CO₂ Utilization

For labs lacking high-pressure equipment, a CO₂ balloon suffices, achieving comparable yields (60–65%).

Integrated Synthetic Pathways

Two principal routes emerge from the literature:

Route A (Sequential Cyclization-Cycloaddition):

  • Synthesize isoindole-dioxopiperidine core.

  • Install azide group at C5.

  • CuAAC with propiolic acid.

Route B (Convergent Approach):

  • Prepare triazole-4-carboxylic acid via.

  • Couple with preformed isoindole-dioxopiperidine using EDCl/HOBt.

Comparative Data :

ParameterRoute ARoute B
Total Yield52%48%
Steps65
Purification DifficultyModerateHigh

Route A is preferred for scalability, while Route B offers shorter steps but requires complex coupling.

Analytical Characterization and Quality Control

Critical characterization data aligns with reported benchmarks:

  • ¹H NMR (DMSO-d₆): δ 8.92 (s, 1H, triazole CH), 7.24–6.66 (m, 4H, isoindole), 5.40 (br, NH₂).

  • HPLC Purity : ≥95% (C18 column, 0.1% TFA/MeCN).

Challenges and Optimization Opportunities

  • Triazole Hydrolysis : The carboxylic acid group may hydrolyze under acidic cyclization conditions. Solution: Use silyl-protected intermediates.

  • Azide Handling : Thermal instability necessitates in situ generation.

  • CO₂ Pressure : Balloon systems limit carboxylation efficiency; flow reactors could enhance yields .

Chemical Reactions Analysis

Amide Formation via Carbodiimide Coupling

The primary amino group undergoes amide bond formation with carboxylic acids under standard coupling conditions. A representative example involves its reaction with 6-methylpyrazine-2-carboxylic acid:

Reagents/ConditionsDetails
Activating Agent PyBOP (benzotriazol-1-yloxy-tris-pyrrolidino-phosphonium hexafluorophosphate)
Base Triethylamine (TEA)
Solvent Dichloromethane (DCM)
Temperature 18–25°C (room temperature)
Yield 79%

This reaction produces methyl 5-(6-methylpyrazine-2-carboxamido)bicyclo[3.2.1]octane-1-carboxylate, confirmed via ESI-MS (m/z:304[M+H]+m/z: 304 \, [M+H]^+) .

Nucleophilic Substitution Reactions

The amino group participates in nucleophilic substitution reactions, particularly with electrophilic agents:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form secondary amines under basic conditions.

  • Acylation : Forms acylated derivatives when treated with acid chlorides or anhydrides (e.g., acetic anhydride).

Ester Hydrolysis and Functionalization

The methyl ester moiety can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions:

  • Basic Hydrolysis : Treatment with NaOH or KOH in aqueous methanol yields 5-aminobicyclo[3.2.1]octane-1-carboxylic acid.

  • Acidic Hydrolysis : Concentrated HCl or H2_2SO4_4 in refluxing ethanol achieves similar results.

Ring-Opening Reactions

The bicyclo[3.2.1]octane framework exhibits strain-dependent reac

Scientific Research Applications

Therapeutic Applications

Anti-inflammatory Properties
Research has indicated that derivatives of compounds similar to 1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]-1H-1,2,3-triazole-4-carboxylic acid can reduce levels of tumor necrosis factor-alpha (TNFα) in mammals. This cytokine is pivotal in mediating inflammatory responses, and its inhibition may offer therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases .

Antimicrobial Activity
The triazole ring is known for its antimicrobial properties. Compounds containing triazole structures have been studied for their efficacy against various pathogens, including bacteria and fungi. The incorporation of the dioxopiperidine moiety may enhance the bioactivity and selectivity of these compounds .

Cancer Therapy
Preliminary studies suggest that compounds with similar structural features to this compound may exhibit anticancer properties. The ability to modulate signaling pathways involved in cell proliferation and apoptosis presents a promising avenue for cancer treatment .

Case Study 1: Anti-inflammatory Effects

A study conducted on substituted isoindoline derivatives demonstrated that these compounds significantly reduced TNFα levels in animal models. This highlights the potential of this compound as a candidate for developing anti-inflammatory drugs .

Case Study 2: Antimicrobial Activity

In vitro studies have shown that triazole-containing compounds exhibit activity against resistant strains of bacteria. The incorporation of the dioxopiperidine structure may enhance this activity by improving solubility and membrane permeability .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to a biological response. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Key Observations:

Triazole vs.

Positional Isomerism : The oxo group position in isoindole derivatives (e.g., 4-carboxylic vs. 5-carboxylic acid in ) may influence conformational stability and target engagement.

Carboxylic Acid Role : All compounds with carboxylic acid groups (target compound, ) are likely to exhibit improved aqueous solubility compared to ester or nitrile-containing analogs (e.g., ).

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions influence yield and purity?

Answer: Synthesis typically involves refluxing intermediates (e.g., 3-formyl-1H-indole-2-carboxylic acid derivatives) with nucleophiles like 2-thioxothiazolidin-4-one in acetic acid with sodium acetate as a catalyst. Reaction duration (2.5–5 hours) and solvent choice (e.g., acetic acid or DMF/acetic acid mixtures) critically affect crystallinity and purity. For example, prolonged reflux may improve cyclization but risk decomposition, necessitating TLC monitoring. Recrystallization from acetic acid or DMF/acetic acid enhances purity .

Q. Which analytical techniques are essential for confirming the compound’s structure?

Answer: Modern physico-chemical methods are required:

  • NMR spectroscopy (¹H/¹³C) to verify backbone connectivity and substituent positions.
  • IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and triazole (C-N, ~1600 cm⁻¹) functional groups.
  • Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.
    Cross-referencing with synthetic intermediates (e.g., 3-formyl precursors) ensures structural fidelity .

Q. How can researchers assess solubility and lipophilicity for in vitro assays?

Answer:

  • Solubility : Use shake-flask methods in buffers (pH 1.2–7.4) with HPLC quantification.
  • Lipophilicity : Calculate logP values via SwissADME, validated experimentally using octanol-water partitioning. For instance, analogs with logP >3 may require formulation aids (e.g., cyclodextrins) for biological testing .

Advanced Research Questions

Q. How do polymorphic forms impact stability and bioavailability, and how can they be characterized?

Answer: Polymorphs arise from crystallization conditions (e.g., solvent polarity, cooling rates). Key steps:

  • PXRD to differentiate crystalline forms.
  • DSC/TGA to assess thermal stability and dehydration events.
  • Solubility studies in biorelevant media (FaSSIF/FeSSIF) to link polymorphs to bioavailability. For isoindole-dioxopiperidine hybrids, amorphous forms often enhance solubility but require stabilization with polymers .

Q. What strategies resolve contradictions in biological activity data across assays?

Answer:

  • Dose-response validation : Re-test activity in orthogonal assays (e.g., enzymatic vs. cell-based).
  • Metabolite profiling : Use LC-MS to rule out off-target effects from degradation products.
  • Molecular modeling : Compare binding poses (e.g., triazole-carboxylic acid interactions with target pockets) to explain potency variations. For example, discrepancies in IC50 values may stem from assay-specific redox conditions affecting the dioxopiperidine moiety .

Q. How can process control and simulation improve scale-up synthesis?

Answer:

  • DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) using software like Aspen Plus.
  • PAT (Process Analytical Technology) : In-line FTIR monitors reaction progression to minimize byproducts.
  • CFD (Computational Fluid Dynamics) : Simulate mixing efficiency in reactors to prevent hotspots during exothermic steps (e.g., triazole formation) .

Q. What methodologies predict pharmacokinetic parameters early in development?

Answer:

  • In silico tools : SwissADME for predicting CYP450 metabolism and blood-brain barrier penetration.
  • Microsomal stability assays : Human liver microsomes quantify metabolic clearance.
  • Plasma protein binding : Equilibrium dialysis to estimate free fraction. For this compound, the carboxylic acid group may enhance renal excretion, requiring prodrug strategies for prolonged half-life .

Methodological Considerations Table

Parameter Technique Key Reference
Synthetic YieldReflux with NaOAc in acetic acid
Polymorph ScreeningPXRD, DSC
LogP DeterminationSwissADME, shake-flask
Metabolic StabilityHuman liver microsomes
Process OptimizationDoE, PAT

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